2,2'-Methylenebis(3,4,6-trichlorophenol) dipotassium salt
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Overview
Description
2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt is a chemical compound known for its antiseptic properties. It is a derivative of 2,2’-Methylenebis(3,4,6-trichlorophenol), commonly referred to as hexachlorophene. This compound is used in various applications, including medical and industrial fields, due to its effectiveness against Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3,4,6-trichlorophenol) involves the reaction of 3,4,6-trichlorophenol with formaldehyde under acidic conditions. The dipotassium salt form is obtained by neutralizing the resulting product with potassium hydroxide .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is then purified and converted to its dipotassium salt form for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound to its corresponding phenols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols and quinones, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in studies involving bacterial inhibition and as a model compound for studying the effects of chlorinated phenols.
Medicine: Utilized in antiseptic formulations for surgical scrubs and skin cleansers.
Industry: Applied in the production of disinfectants and preservatives.
Mechanism of Action
The compound exerts its effects primarily through its bacteriostatic action against Gram-positive organisms. It disrupts the cell membrane integrity, leading to leakage of cellular contents and eventual cell death. The molecular targets include enzymes involved in cell wall synthesis and membrane-associated proteins .
Comparison with Similar Compounds
Similar Compounds
Hexachlorophene: The parent compound, known for its antiseptic properties.
Triclosan: Another chlorinated phenol with similar antibacterial activity.
Chlorhexidine: A bisbiguanide with broad-spectrum antimicrobial activity.
Uniqueness
2,2’-Methylenebis(3,4,6-trichlorophenol) dipotassium salt is unique due to its specific structure, which provides enhanced stability and solubility compared to its parent compound. This makes it particularly useful in formulations where stability and solubility are critical .
Properties
CAS No. |
85204-38-2 |
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Molecular Formula |
C13H4Cl6K2O2 |
Molecular Weight |
483.1 g/mol |
IUPAC Name |
dipotassium;3,4,6-trichloro-2-[(2,3,5-trichloro-6-oxidophenyl)methyl]phenolate |
InChI |
InChI=1S/C13H6Cl6O2.2K/c14-6-2-8(16)12(20)4(10(6)18)1-5-11(19)7(15)3-9(17)13(5)21;;/h2-3,20-21H,1H2;;/q;2*+1/p-2 |
InChI Key |
BIRRARIYKDWFJX-UHFFFAOYSA-L |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)CC2=C(C(=CC(=C2Cl)Cl)Cl)[O-])[O-])Cl.[K+].[K+] |
Origin of Product |
United States |
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